molecular formula C₁₄H₂₀O₉ B1140719 1,2,3,4-Tetra-O-acetyl-L-fucopyranose CAS No. 24332-95-4

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

Cat. No. B1140719
CAS RN: 24332-95-4
M. Wt: 332.3
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose and related derivatives typically involves the acetylation of L-fucose under controlled conditions to introduce acetyl groups at specific hydroxyl positions. For example, glycosyl esters of amino acids can be synthesized using 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoses, demonstrating the versatility of acetylated sugars in organic synthesis (Tomić & Keglević, 1983).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is characterized by its tetra-acetylated pyranose form, which impacts its physical and chemical properties. Advanced techniques such as high-resolution mass spectrometry and NMR spectroscopy have been applied to understand the detailed fragmentation pathways and molecular conformations of similar acetylated sugars (Dougherty et al., 1973).

Chemical Reactions and Properties

Acetylated fucopyranoses undergo various chemical reactions, including glycosylation, condensation, and enzymatic transformations, illustrating their reactivity and utility in synthesizing complex carbohydrates. For instance, the synthesis and reactions of glycosyl esters of amino acids showcase the ability of tetra-O-acetylated sugars to form stable glycosidic bonds under specific conditions (Kornhauser & Keglević, 1969).

Physical Properties Analysis

The physical properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, such as solubility, melting point, and crystal structure, are significantly influenced by the acetyl groups. These properties are critical for its application in synthetic chemistry. Research on similar acetylated sugars has provided insights into their crystal structures and the impact on solubility and reactivity (Noguchi et al., 1994).

Chemical Properties Analysis

The chemical properties of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose, such as reactivity towards nucleophiles, stability under various conditions, and its role as a glycosyl donor in synthetic reactions, are central to its utility in carbohydrate chemistry. The selective hydrolysis and derivatization of acetylated sugars demonstrate the controlled manipulation of their chemical properties for specific synthetic targets (Uozumi et al., 1996).

Safety And Hazards

Future Directions

1,2,3,4-Tetra-O-acetyl-L-fucopyranose is used in life science related research1. It is used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo3, indicating its potential use in the biomedical field.


Relevant Papers
Unfortunately, specific papers related to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose were not found in the search results. However, it is mentioned in various product descriptions and safety data sheets456.


properties

IUPAC Name

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMGQQOGJIDKJ-DTYUZISYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

Citations

For This Compound
19
Citations
DH Leaback, EC Heath, S Roseman - Biochemistry, 1969 - ACS Publications
David H. Leaback, Edward C. Heath, and Saul Rosemanf abstract: The preparation and properties of aceto-chloro-aL-fucose and its use in thesynthesis of l-fucopyranosides of potential …
Number of citations: 34 pubs.acs.org
A Kameyama, H Ishida, M Kiso, A Hasegawa - 1991 - Taylor & Francis
The first total synthesis of tumor-associated glycolipid antigen, sialyl Lewis X is described. Glycosylation of 2-(trimethylsilyl)ethyl O-(2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-…
Number of citations: 125 www.tandfonline.com
SS Chang, CC Lin, YK Li, KKT Mong - Carbohydrate research, 2009 - Elsevier
A practical and efficient α-selective aromatic glycosylation with simple per-O-acetyl glycopyranosyl trichloroacetimidates is reported. The method is particularly effective for L-fucosyl and …
Number of citations: 33 www.sciencedirect.com
HS Prihar, EJ Behrman - Biochemistry, 1973 - ACS Publications
HS Prihar andE. J. Behrman* abstract: Solvolysis in wet ether in the presence of silver carbonate converts 2, 3, 4-tri-O-acetyl-aL-fucopyranosyl chlo-ride to 2, 3, 4-tri-0-acetyl-/3-L-…
Number of citations: 43 pubs.acs.org
RK Jain, KL Matta - Carbohydrate research, 1990 - Elsevier
Synthesis of methyl 2-O-α-l-fucopyranosyl-α-l-fucopyranoside 3- and 4-sulfate was accomplished through the use of a key glycosyl donor, methyl 2,3,4-tri-O-benzyl-1-thio-β-l-…
Number of citations: 23 www.sciencedirect.com
M Kašáková, B Bertolotti, J Moravcová… - … Methods, Volume 5, 2021 - books.google.com
C-Glycosyl compounds form a small family of natural products with a broad variety of biological activities. Formally, C-glycosyl compounds are analogs of O-glycosides with a carbon–…
Number of citations: 0 books.google.com
M Elofsson, S Roy, LA Salvador, J Kihlberg - Tetrahedron letters, 1996 - Elsevier
Building blocks with O-acetylated fucose α-glycosidically linked to serine and threonine have been prepared (in 44 and 35% yields, respectively) by glycosylation of Fmoc-Ser/Thr-OH …
Number of citations: 25 www.sciencedirect.com
TTM Nguyen, PH Gross, AH Franz - ARKIVOC, 2005 - scholarlycommons.pacific.edu
The synthesis of amide-linked disaccharide mimetics has been explored starting with carbohydrate-based amines and a protected quinic acid lactone. Benzyl-2-amino-4, 6-…
Number of citations: 1 scholarlycommons.pacific.edu
K Żurawska, D Burdalska, M Skonieczna… - Pharmaceuticals, 2023 - mdpi.com
The pharmacological effects of the presence of a sugar moiety, 1,2,3-triazole ring and silyl groups in the structure of biologically active compounds have been extensively studied in …
Number of citations: 7 www.mdpi.com
J Kihlberg, M Elofsson, LA Salvador - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter describes solid-phase synthesis of biomedicinally interesting glycopeptides. It summarizes the use of peracetylated carbohydrates in Lewis acid-…
Number of citations: 33 www.sciencedirect.com

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